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Compound of Interest

Compound Name: BO-1165

Cat. No.: B1667344

An In-depth Overview of the Monobactam Antibiotic BO-1165

This technical guide provides a comprehensive overview of the chemical properties, biological
activity, and mechanism of action of BO-1165, a novel monobactam antibiotic. The information
is intended for researchers, scientists, and drug development professionals engaged in the
discovery and development of new antibacterial agents.

Chemical Structure and Properties

BO-1165 is a synthetic monobactam antibiotic characterized by a 1-carboxy-1-
cyclopropoxyamino substituent and a 4-fluoromethyl group on the azetidinone ring.[1] While a
definitive chemical structure diagram is not widely available in public literature, its classification
as a monobactam indicates a core four-membered (3-lactam ring that is not fused to another
ring structure.

Table 1: Physicochemical Properties of BO-1165
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Property Value Source

Chemical Class Monobactam [1112]
1-carboxy-1-

Key Structural Features cyclopropoxyamino, 4- [1]

fluoromethyl azetidinone

Not explicitly stated in the

Molecular Formula ) )
reviewed literature.

] Not explicitly stated in the
Molecular Weight ] )
reviewed literature.

Biological Activity

BO-1165 has demonstrated potent antibacterial activity, primarily against Gram-negative
bacteria. It is largely inactive against Gram-positive and anaerobic bacteria.

In Vitro Antibacterial Spectrum

Studies have shown that BO-1165 is highly active against a range of Gram-negative
pathogens. Its efficacy is comparable to or greater than other established [3-lactam antibiotics
such as aztreonam, cefotaxime, and ceftazidime against many bacterial species.[1][2]

Table 2: In Vitro Antibacterial Activity of BO-1165 (MIC50)
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Organism MIC50 (mgl/L) Reference
Escherichia coli <0.125 [1]
Klebsiella pneumoniae <0.125 [1]
Klebsiella oxytoca <0.125 [1]
Salmonella spp. <0.125 [1]
Shigella spp. <0.125 [1]
Serratia MArcescens More active than reference 2]
drugs
Proteus spp. (indole-positive More active than reference 2]
and -negative) drugs
Pseudomonas aeruginosa 3.12 [2]
Pseudomonas cepacia 1.56 [2]

MIC50 values represent the minimum inhibitory concentration required to inhibit the growth of
50% of the tested strains.

Stability to B-Lactamases

A key attribute of BO-1165 is its stability against a variety of 3-lactamases, which are enzymes
produced by bacteria that inactivate many [-lactam antibiotics. BO-1165 shows good stability
to both plasmid-mediated and chromosomally-mediated B-lactamases.[2] It was not
significantly hydrolyzed by common plasmid- and chromosomally-mediated Richmond-Sykes
type la, Ic, and Id B-lactamases.[1] However, slight hydrolysis has been observed with (3-
lactamases from Proteus vulgaris, Pseudomonas cepacia, Klebsiella oxytoca, and
Pseudomonas maltophilia.[2]

Mechanism of Action

As a member of the monobactam class of antibiotics, BO-1165 is understood to exert its
bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through
the targeting and acylation of penicillin-binding proteins (PBPs), which are essential enzymes
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for the final steps of peptidoglycan synthesis. The inhibition of PBP activity leads to the
disruption of cell wall integrity, ultimately causing cell lysis and bacterial death.

Binds to and
BO-1165 inhibits Penicillin-Binding Inhibition of Bacterial Cell Wall Disruption leads to [ Cell Lysis and
Proteins (PBPs) Synthesis gl Bacterial Death

Click to download full resolution via product page

Figure 1: Mechanism of action of BO-1165.

Experimental Protocols

While specific, detailed experimental protocols for BO-1165 are not publicly available, the
following sections describe the general methodologies used for the characterization of novel
antibiotics like BO-1165.

Minimum Inhibitory Concentration (MIC) Determination
The MIC of BO-1165 against various bacterial strains is typically determined using the broth
microdilution method.

Protocol:

o Preparation of Antibiotic Solutions: A stock solution of BO-1165 is prepared and serially
diluted in a multi-well microtiter plate using an appropriate growth medium, such as Mueller-
Hinton broth.

e Inoculum Preparation: Bacterial strains are cultured to a logarithmic growth phase and then
diluted to a standardized concentration (e.g., 5 x 10"5 colony-forming units per milliliter).

 Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is
inoculated with the standardized bacterial suspension.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24
hours).
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o MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at
which there is no visible growth of the bacteria.
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Figure 2: Workflow for MIC determination.

B-Lactamase Stability Assay
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The stability of BO-1165 to hydrolysis by [3-lactamases is assessed using a spectrophotometric
assay.

Protocol:

e Enzyme and Substrate Preparation: A solution of the purified 3-lactamase enzyme and a
solution of BO-1165 are prepared in a suitable buffer.

» Reaction Initiation: The enzymatic reaction is initiated by mixing the -lactamase solution
with the BO-1165 solution.

e Spectrophotometric Monitoring: The hydrolysis of the B-lactam ring is monitored by
measuring the change in absorbance at a specific wavelength over time using a
spectrophotometer.

» Data Analysis: The rate of hydrolysis is calculated from the change in absorbance, and the
stability of BO-1165 is compared to that of a known B-lactamase-labile antibiotic.

Synthesis

Detailed protocols for the chemical synthesis of BO-1165 are not available in the public
domain. The synthesis of monobactams generally involves the construction of the [3-lactam ring
followed by the addition of the specific side chains.

Conclusion

BO-1165 is a promising new monobactam antibiotic with potent activity against a range of
clinically relevant Gram-negative bacteria. Its stability against many 3-lactamases makes it a
potential candidate for the treatment of infections caused by resistant organisms. Further
preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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